Photochemical Reactivity: p-Methoxy Substituent Increases Methanolysis Yield by 1.4X over p-Methyl Analog
In a direct comparative study of the photochemical ring-opening of para-substituted benzoyl aziridines in methanol, the p-methoxy derivative (1-(p-methoxybenzoyl)aziridine) demonstrated significantly enhanced reactivity compared to its p-methyl analog. This quantified difference highlights the unique electronic influence of the methoxy group on the reaction pathway [1].
| Evidence Dimension | Relative yield of methanolysis product (N-(2-methoxyethyl)benzamide derivative) |
|---|---|
| Target Compound Data | Relative yield of 100 (p-methoxy substituent) |
| Comparator Or Baseline | Relative yield of 71 (p-methyl substituent) |
| Quantified Difference | 1.4-fold higher yield for the p-methoxy derivative |
| Conditions | Photolysis (Ar-purged) in methanol; 1-(p-substituted-benzoyl)aziridine series |
Why This Matters
This data allows a user to predictably select the p-methoxy derivative for synthetic applications where a higher yield of a specific ring-opened product is critical, offering a clear advantage over the less efficient p-methyl analog.
- [1] Nishimoto, S., Izukawa, T., Haruta, Y., & Kagiya, T. (1984). Effect of para-substituents on the photochemical ring-opening reactivity of 1-(p-substituted-benzoyl)aziridines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (12), 1959-1961. View Source
